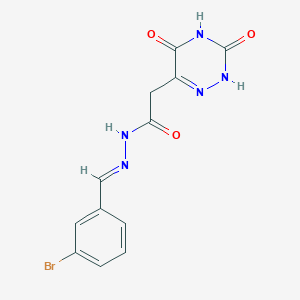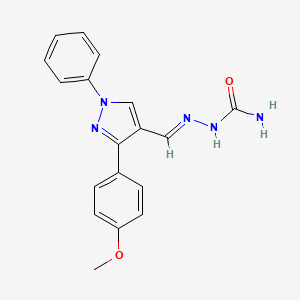![molecular formula C18H21N5O2 B5535825 3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)
3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a novel pyrazole derivative characterized for its unique structural and chemical properties. Pyrazole derivatives are known for their significant pharmacological potential, which makes them of great interest in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves multistep chemical reactions, starting from basic aromatic or heteroaromatic compounds. For instance, one study detailed the synthesis of a pyrazole derivative through a series of reactions, including nucleophilic substitution and cyclization steps, which could be analogous to the synthesis of the compound (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography, which provides precise information on the arrangement of atoms within the molecule. This method helps in understanding the three-dimensional conformation of the compound, crucial for its reactivity and interaction with biological targets (Kumara et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds similar to 3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide have been synthesized and characterized, demonstrating the interest in pyrazole derivatives for their chemical properties and potential biological activities. These studies often involve the synthesis of novel derivatives followed by detailed characterization using various analytical techniques to understand their structure and potential reactivity (Hassan et al., 2014).
Cytotoxicity Studies
Research into pyrazole derivatives often explores their cytotoxic activities against different cancer cell lines. This is done to evaluate their potential as anticancer agents. For example, studies have reported the synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their in vitro cytotoxic activity against various cancer cell lines, indicating the therapeutic potential of such compounds (Hassan et al., 2015).
X-ray Crystallography and Molecular Structure Analysis
The detailed molecular structure of pyrazole derivatives has been determined using X-ray crystallography. This type of research provides valuable insights into the molecular conformation, intermolecular interactions, and overall geometric parameters, which are crucial for understanding the chemical behavior and potential interactions with biological targets (Köysal et al., 2005).
Thermo-optical Studies and Stability Analysis
Some studies focus on the thermal stability and optical properties of pyrazole derivatives. These investigations can include thermogravimetric analysis and studies on the non-linear optical properties of the compounds, offering insights into their suitability for various applications, including materials science (Kumara et al., 2018).
Potential Agricultural Applications
Research into the auxin activities of acylamides with substituted-1H-pyrazole-5-formic acid suggests potential agricultural applications. These studies assess the growth-promoting effects of such compounds on plants, which could lead to the development of new agrochemicals (Yue et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-22(8-7-13-11-19-23(2)12-13)18(24)17-10-16(20-21-17)14-5-4-6-15(9-14)25-3/h4-6,9-12H,7-8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPSYLMWOGXIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCN(C)C(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)
![4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5535762.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5535779.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)


![3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)
![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)

![3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5535850.png)
![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)